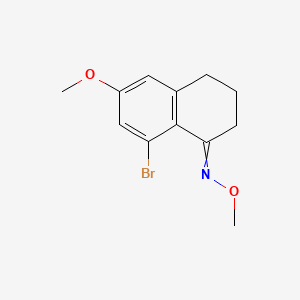
8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime” is a synthetic organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromine atom, a methoxy group, and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime” typically involves multiple steps:
Methoxylation: The addition of a methoxy group to the compound.
Oxime Formation: The conversion of a carbonyl group to an oxime group through the reaction with hydroxylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the compound.
Amines: Formed through the reduction of the oxime group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one O-Methyl Oxime” would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine, methoxy, and oxime groups can influence its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine and oxime groups.
8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy and oxime groups.
8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the oxime group.
Propiedades
Fórmula molecular |
C12H14BrNO2 |
|---|---|
Peso molecular |
284.15 g/mol |
Nombre IUPAC |
8-bromo-N,6-dimethoxy-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C12H14BrNO2/c1-15-9-6-8-4-3-5-11(14-16-2)12(8)10(13)7-9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
FWRPHJBHZLJZOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=NOC)CCC2)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















